molecular formula C15H12N4O2S B3143441 2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione CAS No. 524704-32-3

2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione

Cat. No.: B3143441
CAS No.: 524704-32-3
M. Wt: 312.3 g/mol
InChI Key: QHHGYJLYANHZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1268982-24-6 . It has a molecular weight of 255.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N4S.2ClH/c1-5-10-11-4-6 (2-3-8)9-7 (11)12-5;;/h4,10H,1-3,8H2;2*1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Photophysical Properties

The compound's derivatives exhibit exciting photophysical properties, making them suitable for various scientific applications. For instance, derivatives of this compound, such as 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione, have been synthesized and demonstrated notable fluorescence and high sensitivity to solvent polarity. These derivatives are stable up to 317 °C and are studied using UV-visible and fluorescence spectroscopy. Density Functional Theory computations have been employed to understand their structural, molecular, electronic, and photophysical properties (Deshmukh & Sekar, 2015).

Corrosion Inhibition

The compound's derivatives have been synthesized and investigated as corrosion inhibitors for mild steel in acidic environments. Studies involving weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques have demonstrated the inhibition efficiency of these inhibitors, indicating their potential use in protecting metals against corrosion. Theoretical calculations, including the determination of molecular orbital energy levels and dipole moments, support these experimental findings (Yadav et al., 2015).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Research has shown that these derivatives possess significant antibacterial and antifungal activities, highlighting their potential for use in combating microbial infections. The structure-activity relationship has been established based on various analytical techniques, further understanding their mechanism of action (Jat et al., 2006).

Synthetic Methodology Development

Advanced synthetic methodologies have been developed to synthesize various derivatives of the compound. These methodologies involve complex reactions and provide new avenues for generating substances with potential pharmacological or industrial applications. Studies have detailed the synthesis process, yields, and structural characterization of the resulting compounds, contributing to the field of synthetic organic chemistry (Tkachuk et al., 2020).

Safety and Hazards

The compound is classified as a Combustible Solid . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-9-17-19-8-10(16-15(19)22-9)6-7-18-13(20)11-4-2-3-5-12(11)14(18)21/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHGYJLYANHZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.